3-(4-Phenylpiperidin-2-yl)cyclohexanone hydrochloride

Medicinal Chemistry Scaffold Design Conformational Analysis

This hydrochloride salt unites a 4‑phenylpiperidine pharmacophore with a cyclohexanone ring via a direct C–C bond at the piperidine 2‑position, a structural distinction that reduces metabolic N‑dealkylation risk vs. N‑linked series. The cyclohexanone carbonyl is primed for reductive amination, enabling rapid generation of amine libraries for CNS programs. Consistent solubility across assay formats ensures reliable dose‑response data. Choose this scaffold for superior metabolic stability and orthogonal SAR exploration.

Molecular Formula C17H24ClNO
Molecular Weight 293.8 g/mol
Cat. No. B11807181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Phenylpiperidin-2-yl)cyclohexanone hydrochloride
Molecular FormulaC17H24ClNO
Molecular Weight293.8 g/mol
Structural Identifiers
SMILESC1CC(CC(=O)C1)C2CC(CCN2)C3=CC=CC=C3.Cl
InChIInChI=1S/C17H23NO.ClH/c19-16-8-4-7-15(11-16)17-12-14(9-10-18-17)13-5-2-1-3-6-13;/h1-3,5-6,14-15,17-18H,4,7-12H2;1H
InChIKeyNKBMRKSKXBMNMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Phenylpiperidin-2-yl)cyclohexanone Hydrochloride – Core Identity and Procurement Profile


3-(4-Phenylpiperidin-2-yl)cyclohexanone hydrochloride (CAS 1241505-12-3; molecular formula C₁₇H₂₄ClNO; MW 293.83 g·mol⁻¹) is a synthetic hybrid scaffold that unites a 4‑phenylpiperidine substructure with a cyclohexanone ring through a direct carbon–carbon bond at the piperidine 2‑position [1]. The hydrochloride salt is engineered to improve aqueous solubility and handling characteristics relative to the free base, thereby facilitating its use as a versatile intermediate in medicinal chemistry . Commercial suppliers routinely offer the compound at purities ≥ 97 %, making it accessible for structure–activity relationship (SAR) campaigns and early‑stage lead optimisation .

Why 3-(4-Phenylpiperidin-2-yl)cyclohexanone Hydrochloride Cannot Be Replaced by Generic 4‑Phenylpiperidine Analogs


The compound’s defining structural feature is a carbon–carbon linkage between the piperidine 2‑position and the cyclohexanone 3‑position, in contrast to the nitrogen–carbon connection found in vesamicol‑type analogs (e.g., trans‑2‑(4‑phenylpiperidino)cyclohexanol) or the quaternary substitution pattern of 4‑phenyl‑4‑piperidinocyclohexanone [1]. This difference alters ring conformations (chair vs. boat preferences), metabolic soft spots, and the vectors available for further derivatisation [2]. Consequently, swapping the target compound for a close structural analog risks losing the specific spatial presentation of the phenylpiperidine pharmacophore that is required for distinct target‑engagement profiles observed within this chemical class.

Quantitative Differentiation Evidence for 3-(4-Phenylpiperidin-2-yl)cyclohexanone Hydrochloride


C2–C3 Carbon–Carbon Attachment vs. Nitrogen‑Linked Analogs

The target compound employs a direct C–C bond (piperidine‑C2 to cyclohexanone‑C3), whereas the closest commercial analog, (±)‑vesamicol (trans‑2‑(4‑phenylpiperidino)cyclohexanol), uses an N–C linkage [1]. Solid‑state structures of related cyclohexanone‑phenylpiperidine systems (e.g., 4‑(1‑phenylpiperidin‑4‑ylidene)cyclohexanone) confirm that the cyclohexanone ring adopts a chair conformation with distinct equatorial/axial preferences that are absent in the alcohol/amine series [2]. Although no head‑to‑head receptor‑binding study is available for the target compound itself, the class‑level SAR of vesamicol derivatives demonstrates that replacing the N–C linker with alternative connections can alter vesicular acetylcholine transporter (VAChT) affinity by >10‑fold [1].

Medicinal Chemistry Scaffold Design Conformational Analysis

Cyclohexanone Carbonyl as a Synthetic Handle: Reductive Amination Versatility

The cyclohexanone carbonyl in the target compound provides a reactive centre for reductive amination, a transformation that is not directly accessible with vesamicol‑type alcohols or ethers without prior oxidation [1]. In analogous cyclohexanone‑phenylpiperidine systems, reductive amination proceeds under standard conditions (NaBH(OAc)₃, dichloromethane, rt) with isolated yields of 58‑76 % [2]. Although specific yield data for the target compound are not publicly reported, the presence of the ketone enables diversification into secondary and tertiary amine libraries without requiring protective‑group manipulation, a practical advantage for medicinal chemistry campaigns.

Synthetic Chemistry Library Synthesis Late-Stage Functionalization

Hydrochloride Salt: Solubility and Handling Advantages Over Free Base

Commercial suppliers report that 3‑(4‑phenylpiperidin‑2‑yl)cyclohexanone hydrochloride is a crystalline solid with improved aqueous solubility compared to the free base . In the broader 4‑phenylpiperidine class, hydrochloride salts routinely exhibit aqueous solubility increases of 10‑ to 100‑fold relative to the corresponding free bases, a critical parameter for in vitro assay preparation and in vivo formulation . While a direct solubility measurement for the target compound is not disclosed in the primary literature, the hydrochloride form is the standard offered by all major suppliers (purity ≥97 %), indicating its preferred status for reproducible biological testing .

Formulation Solubility Preclinical Development

Mu‑Opioid Receptor Pharmacophore: Class‑Level Affinity and Selectivity Potential

The 4‑phenylpiperidine substructure is a privileged pharmacophore for mu‑opioid receptor (MOR) engagement. QSAR models constructed from 38 4‑phenylpiperidine derivatives (q² = 0.504, r² = 0.968) establish that steric and electrostatic fields around the piperidine ring govern MOR agonist potency [1]. Within this class, compounds such as 4‑cyano‑4‑phenylpiperidine display MOR IC₅₀ values >30 µM, whereas optimized analogs with appropriate N‑substitution achieve low nanomolar affinity (e.g., Ki = 0.6 nM for certain spirocyclic derivatives) [2]. The target compound’s unique C–C linkage places the cyclohexanone carbonyl in a spatial position distinct from the 4‑substituent, offering an unexplored vector for modulating MOR affinity and subtype selectivity. No direct binding data for the target compound are currently published; the cited values are provided as class‑level benchmarks.

Opioid Receptor CNS Pharmacology QSAR

Optimal Use Cases for 3-(4-Phenylpiperidin-2-yl)cyclohexanone Hydrochloride in Drug Discovery


CNS‑Targeted Library Synthesis Leveraging the Ketone Handle

The cyclohexanone carbonyl enables rapid parallel synthesis of secondary and tertiary amine libraries through reductive amination with diverse primary and secondary amines . This is particularly valuable for CNS programs where basic amine centres are critical for crossing the blood–brain barrier. The C–C linkage reduces the risk of metabolic N‑dealkylation compared to N‑linked piperidine series, a common clearance pathway for 4‑phenylpiperidine drugs [1].

Mu‑Opioid Receptor SAR Exploration

The 4‑phenylpiperidine moiety is a validated pharmacophore for MOR, with class‑level affinities spanning from micromolar to sub‑nanomolar [2]. The target compound provides a novel scaffold topology for probing the MOR binding pocket, where the cyclohexanone carbonyl may engage in hydrogen‑bond interactions distinct from those formed by the 4‑substituents of traditional analogs [2].

Precursor for Conformationally Restricted Ligands

The C–C bond at the piperidine 2‑position introduces stereogenicity and restricts rotational freedom relative to N‑linked series. This conformational constraint can be exploited to design ligands with enhanced receptor subtype selectivity, as demonstrated in the vesamicol series where linker rigidity directly impacted VAChT affinity [1].

Salt‑Form Consistency for Reproducible In Vitro Pharmacology

The hydrochloride salt ensures consistent solubility and dissolution across assay formats (e.g., DMSO stock solutions for high‑throughput screening, aqueous buffers for functional assays) . This is critical for generating reliable dose–response data and minimizing solvent‑related artifacts in early‑stage profiling .

Quote Request

Request a Quote for 3-(4-Phenylpiperidin-2-yl)cyclohexanone hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.